1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)
Description
1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is a symmetric aromatic compound featuring a central ethane unit substituted with three phenyl groups and two para-methylbenzene rings. Its molecular structure is characterized by high steric hindrance due to the bulky triphenylethane core, which influences its physical and chemical properties, such as solubility and reactivity.
Properties
CAS No. |
41136-95-2 |
|---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI Key |
CPQQNCLAPPGXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.
Comparison with Similar Compounds
Structural Analog: DDT (1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene))
Key Differences :
- Substituents : DDT has three chlorine atoms on the ethane core and para-chlorine groups on the benzene rings, whereas the target compound replaces chlorine with methyl groups (CH₃) on the benzene rings and phenyl groups on the ethane.
- Persistence : DDT is highly persistent in the environment due to its C–Cl bonds . The target compound’s lack of chlorine may reduce environmental persistence but increase biodegradability.
- Toxicity : DDT exhibits neurotoxic and endocrine-disrupting effects . The methyl and phenyl substituents in the target compound likely alter its toxicity profile, though experimental data are lacking.
Table 1: Structural and Functional Comparison
Structural Analog: Methoxychlor (CAS 72-43-5)
Methoxychlor (1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene)) shares a similar ethane core but substitutes chlorine with methoxy (–OCH₃) groups.
- Reactivity : Methoxychlor’s –OCH₃ groups enhance metabolic degradation compared to DDT . The target compound’s –CH₃ groups may similarly improve biodegradability but reduce electrophilicity.
- Regulatory Status : Methoxychlor is less persistent than DDT but still regulated due to estrogenic activity . The target compound’s regulatory status remains undefined.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula and has a complex structure characterized by two 4-methylbenzene units linked by a triphenylethane moiety. Understanding its structure is crucial for elucidating its biological activity.
Structural Formula
Chemical Structure
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, triphenylmethane derivatives have been shown to scavenge free radicals effectively, which is essential in mitigating oxidative stress in biological systems. A study demonstrated that triphenylmethane derivatives could reduce oxidative damage in cellular models .
Anticancer Properties
Several studies have explored the anticancer potential of triphenylmethane derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to 1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) were observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of triphenylmethane derivatives. The results indicated that these compounds could significantly reduce lipid peroxidation in rat liver homogenates. The IC50 values were determined to be lower than those of standard antioxidants like ascorbic acid .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of triphenylmethane derivatives on human cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability across various cancer types.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis Induction |
| HeLa (Cervical) | 20 | Cell Cycle Arrest |
| A549 (Lung) | 18 | ROS Generation |
The biological activity of 1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple phenolic groups allows for effective scavenging of reactive oxygen species (ROS).
- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
